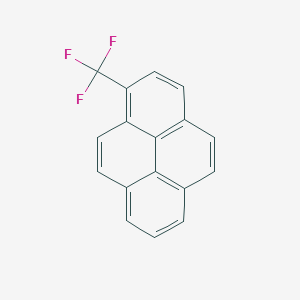

1-(Trifluoromethyl)pyrene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Visible-light photoredox catalysis has been used for the synthesis of fluorinated aromatic compounds, including TFMP . The process involves the reactions enabling a direct attachment of CF3-, CnFm-, F-, CF3O-, CF3S-, and SO2F- substituents to various aromatic compounds . A concise, two-step, one-flask procedure was designed for the synthesis of the test pyrimidine derivative .Molecular Structure Analysis

The spectral features of pyrene are sensitive to the microenvironment of the probe. It exhibits an ensemble of monomer fluorescence emission peaks that report on the polarity of the probe microenvironment . The pyrene molecule optimized at TD-DFT functionals gives the inversion of the first two lowest UV bands .Chemical Reactions Analysis

Bioorthogonal reactions can carry out controlled chemical reactions in living cells and organisms in the presence of biofunctional groups . Visible-light-driven Co-catalyzed trifluoromethylation of polycyclic aromatic hydrocarbons with CF3SO2Cl has been reported .科学的研究の応用

Fluorescent Probes in Chemical and Biological Fields

Pyrene and its derivatives, including 1-(Trifluoromethyl)pyrene, are important polycyclic aromatic hydrocarbons that act as fluorophores. They are widely used as fluorescent probes due to their strong emission of fluorescence in live cells, very low cytotoxicity, high fluorescence quantum yield, easy modification, and outstanding cell permeability .

Detection of Pesticides

1-(Trifluoromethyl)pyrene can be used in the detection of pesticides. For instance, fluorescent porous organic polymers prepared using π-conjugated dibromopyrene monomer and boronic acid compounds through a Suzuki coupling reaction have been used for the recognition and detection of pesticides . These polymers exhibit strong fluorescence emission, making them suitable as luminescent chemosensors for organic pesticides .

Bio-imaging

Due to their strong fluorescence emission, pyrene-based materials, including 1-(Trifluoromethyl)pyrene, are used in bio-imaging. They can help in the detection of target materials like metal cations, anions, and neutral molecules .

Detection of Reactive Oxygen Species (ROS) and Reactive Carbonyl Species (RCS)

Pyrene-based materials are also important in the detection of reactive oxygen species (ROS) and reactive carbonyl species (RCS) in living cells, air, soil, and food .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which could potentially include 1-(Trifluoromethyl)pyrene, are used in the agrochemical industry, particularly in the protection of crops from pests .

Pharmaceutical Applications

TFMP and its derivatives also find applications in the pharmaceutical industry .

作用機序

Target of Action

1-(Trifluoromethyl)pyrene (TFMP) is a fluorescent compound that belongs to the pyrene family

Biochemical Pathways

. The aerobic degradation pathway by Mycobacterium vanbaalenii PRY-1 and Mycobactetrium sp. KMS and the anaerobic one, by the facultative bacteria anaerobe Pseudomonas sp. JP1 and Klebsiella sp. LZ6 are reviewed and presented, to describe the complete and integrated degradation mechanism pathway of pyrene .

将来の方向性

The trifluoromethyl group is considered to be a useful structural motif in many biologically active molecules . The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry . It is expected that many novel applications of TFMP will be discovered in the future .

特性

IUPAC Name |

1-(trifluoromethyl)pyrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F3/c18-17(19,20)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRQUIYPXGNJKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoromethyl)pyrene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanone](/img/structure/B1389559.png)

![6-Phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1389560.png)

![2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline](/img/structure/B1389562.png)

![N-[4-(Sec-butoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389563.png)

![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-butanamine](/img/structure/B1389570.png)

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389574.png)

![N-[2-(4-Isopropylphenoxy)propyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389575.png)

![[1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate](/img/structure/B1389577.png)